molecular formula C8H11BrFNSi B2688388 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine CAS No. 2089277-62-1

6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine

Cat. No. B2688388
CAS RN: 2089277-62-1
M. Wt: 248.17
InChI Key: LJWABYNYSGASQP-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H11BrFNSi and a molecular weight of 248.17 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with bromo, fluoro, and trimethylsilyl substituents . The trimethylsilyl group is a functional group in organic chemistry that consists of three methyl groups bonded to a silicon atom .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Antioxidant Properties

A study reports on the synthesis and investigation of 6-substituted-2,4-dimethyl-3-pyridinols, which display significant antioxidant properties. The research highlights a general synthetic strategy that includes a low-temperature aryl bromide-to-alcohol conversion. This process yields compounds with potent phenolic chain-breaking antioxidant capabilities, making them among the most effective antioxidants of their kind to date (Wijtmans et al., 2004).

Novel Salts Synthesis

Another research effort outlines the creation of N-Fluoropyridinium salts, produced by treating pyridine-F2 adducts with strong acids or trimethylsilyl esters. This work represents the first stable 1:1 salts of the pyridine nucleus and halogen atoms, paving the way for further exploration of pyridine-based compounds in chemical synthesis (Umemoto & Tomita, 1986).

Pyrrole Derivatives

Research on 3-lithiopyrroles via halogen-metal interchange from 3-bromo-1-(triisopropylsilyl)pyrroles demonstrates the method's efficacy in generating 3-substituted pyrroles, which may be converted into various biologically active compounds. This technique showcases the versatility of silyl-protected pyridine derivatives in synthesizing complex organic structures (Muchowski & Naef, 1984).

Molecular Structures

The preparation and molecular structure examination of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines have been documented, revealing significant bending towards the nitrogen heteroatom. This research sheds light on the intrinsic properties of heteroarene skeletons and their potential in developing new chemical entities (Riedmiller et al., 1999).

Elementally Diverse Pyridines

A study synthesizes pyridines substituted with five different elements, excluding hydrogen, through regioselective installation of functional groups. This work introduces novel methodologies for the rapid synthesis of pyridones and dehalocyanation of iodopyridines, contributing to the diverse functionalization of pyridine nuclei (Kieseritzky & Lindström, 2010).

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is not specified in the available resources. As a derivative of pyridine, it may participate in reactions typical for pyridines .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It may also cause skin irritation (Skin Irrit. 2) and serious eye damage (Eye Dam. 1) . It may cause respiratory irritation (STOT SE 3) . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(6-bromo-2-fluoropyridin-3-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrFNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWABYNYSGASQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrFNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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